4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole hydrochloride
説明
4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole hydrochloride, commonly known as GSK-3 inhibitor, is a small molecule that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
GSK-3 inhibitor exerts its effects by inhibiting the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen synthesis, cell proliferation, and apoptosis. By inhibiting GSK-3, GSK-3 inhibitor modulates various signaling pathways, including the Wnt signaling pathway, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
GSK-3 inhibitor has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate various signaling pathways, including the Wnt signaling pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. It has also been found to regulate various transcription factors, including beta-catenin, NF-kB, and CREB. In addition, GSK-3 inhibitor has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of GSK-3 inhibitor is its versatility, as it has been found to have potential therapeutic applications in various diseases. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, one of the limitations of GSK-3 inhibitor is its lack of selectivity, as it can inhibit other kinases besides GSK-3. This can lead to off-target effects and potential toxicity.
将来の方向性
There are several future directions for research on GSK-3 inhibitor. One area of interest is the development of more selective inhibitors that target only GSK-3. Another area of interest is the investigation of the potential use of GSK-3 inhibitor in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to elucidate the precise mechanisms by which GSK-3 inhibitor exerts its effects and to identify potential biomarkers for monitoring its therapeutic efficacy.
科学的研究の応用
GSK-3 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, cancer, and bipolar disorder. It has been found to have a neuroprotective effect in Alzheimer's disease by reducing the accumulation of beta-amyloid plaques in the brain. In diabetes, GSK-3 inhibitor has been shown to improve insulin sensitivity and glucose tolerance. In cancer, it has been found to inhibit tumor growth and induce apoptosis in cancer cells. In bipolar disorder, GSK-3 inhibitor has been shown to stabilize mood and reduce symptoms.
特性
IUPAC Name |
4-(4-cyclohexylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S.ClH/c21-24(22,15-8-4-7-14-16(15)18-23-17-14)20-11-9-19(10-12-20)13-5-2-1-3-6-13;/h4,7-8,13H,1-3,5-6,9-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNFPIZESFQTFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。